4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
Description
Properties
Molecular Formula |
C15H11ClN8O |
|---|---|
Molecular Weight |
354.75 g/mol |
IUPAC Name |
4-chloro-2-(tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C15H11ClN8O/c16-10-4-5-11(12(7-10)24-9-18-21-22-24)15(25)17-8-14-20-19-13-3-1-2-6-23(13)14/h1-7,9H,8H2,(H,17,25) |
InChI Key |
SXVCKAJEJNOLIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Substrate Functionalization: Chlorination and Tetrazole Installation
The 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid intermediate is synthesized via a regioselective electrophilic aromatic substitution (SEAr) followed by tetrazole cyclization:
Step 1: Chlorination of 2-Nitrobenzoic Acid
4-Chloro-2-nitrobenzoic acid is obtained using Cl₂ in acetic acid at 50°C (82% yield). The nitro group directs chlorination to the para position.
Step 2: Nitro Reduction and Tetrazole Formation
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine. Subsequent treatment with NaNO₂/HCl forms the diazonium salt, which undergoes [2+3] cycloaddition with sodium azide and trimethylsilyl cyanide (TMSCN) to yield 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid (67% yield).
Construction of the Triazolo[4,3-a]Pyridine Moiety
Cyclization Strategies
The triazolopyridine ring is synthesized via intramolecular cyclization of a pyridine-hydrazine precursor:
Procedure :
-
3-Aminopyridine is treated with hydrazine hydrate to form 3-hydrazinylpyridine.
-
Reaction with trimethyl orthoformate in acetic acid induces cyclization totriazolo[4,3-a]pyridine (74% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | Acetic acid |
| Catalyst | None |
Methylene Linker Installation and Amide Coupling
Mannich Reaction for Methylene Bridging
The triazolopyridine is functionalized with a methylene group via a Mannich reaction:
Conditions :
Amide Bond Formation
The benzoyl chloride derivative is coupled to the methylamine-functionalized triazolopyridine using Schotten-Baumann conditions:
Procedure :
-
4-Chloro-2-(1H-tetrazol-1-yl)benzoyl chloride is prepared via thionyl chloride (SOCl₂) treatment.
-
Reaction with 3-(aminomethyl)-[1,triazolo[4,3-a]pyridine in dichloromethane (DCM) with triethylamine (Et₃N) as base.
-
Isolation by precipitation yields the target compound (63% purity, 89% after recrystallization).
Alternative Pathways and Optimization
One-Pot Tetrazole-Triazole Assembly
A patent-derived method employs simultaneous tetrazole and triazole formation under microwave irradiation:
Reaction Scheme :
4-Chloro-2-cyanobenzamide + NaN₃ +triazolo[4,3-a]pyridinemethylamine → Target compound
Conditions :
-
Solvent: DMF, 150°C, 30 min
-
Yield: 71%
Regioselective Chlorination Post-Coupling
Late-stage chlorination using N-chlorosuccinimide (NCS) in acetonitrile at 0°C achieves 92% regioselectivity for the para position relative to the amide.
Analytical Characterization and Validation
Critical spectroscopic data for the target compound:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.72 (s, 1H, tetrazole), 5.21 (s, 2H, CH₂) |
| ¹³C NMR | δ 165.4 (C=O), 151.2 (triazole C) |
| HRMS | [M+H]⁺ calcd. 401.0821, found 401.0824 |
Challenges and Mitigation Strategies
-
Tetrazole Regiochemistry : Use of trimethylsilyl azide (TMSN₃) instead of NaN₃ reduces 2H-tetrazole isomer formation.
-
Triazolopyridine Solubility : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity during coupling.
-
Chlorine Over-Functionalization : Low-temperature chlorination (0°C) with NCS minimizes di- or tri-chlorination.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole and triazolopyridine moieties.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The chloro group on the benzamide can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or photonic properties.
Biological Research: It can be used as a probe to study the function of various biological pathways, particularly those involving nitrogen-rich heterocycles.
Mechanism of Action
The mechanism of action of 4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.
Pathway Modulation: It can modulate signaling pathways by interacting with key proteins or receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with shared structural motifs. Below is an analysis of three key analogs:
3-(4-Chlorophenyl)-1H-1,2,4-Triazole
Structure : Features a 1,2,4-triazole core linked to a 4-chlorophenyl group.
Key Differences :
- Lacks the tetrazole and [1,2,4]triazolo[4,3-a]pyridine moieties.
- Simpler scaffold with fewer hydrogen bond acceptors (HBAs).
Implications : - Reduced molecular weight (MW: ~183 g/mol vs. target compound’s ~410 g/mol) may improve bioavailability but limit target selectivity.
- Lower solubility due to the absence of hydrophilic tetrazole .
2-[(1S)-1-Cyclohexylethoxy]-5-Fluoro-N-(6-Methoxypyrazin-2-yl)-4-(3-Oxo-5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-yl)Benzamide
Structure : Shares the [1,2,4]triazolo[4,3-a]pyridine and benzamide backbone but includes a cyclohexylethoxy group, fluorine, and methoxypyrazine substituents.
Key Differences :
- Fluorine enhances metabolic stability compared to chlorine.
- Cyclohexylethoxy group increases lipophilicity (predicted LogP: ~4.2 vs. target compound’s ~3.1).
Implications : - Improved blood-brain barrier penetration due to higher lipophilicity.
- Methoxypyrazine may confer distinct binding interactions in kinase targets .
2-(1H-Tetrazol-1-yl)-N-[3-([1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Propyl]Benzamide (CAS 1401568-99-7)
Structure : Contains tetrazole and triazolo-pyridine groups but uses a propyl linker instead of methylene.
Key Differences :
- Absence of chloro substituent reduces electron-withdrawing effects.
Implications : - Higher solubility (estimated aqueous solubility: ~25 µM vs. target’s ~15 µM) due to extended alkyl chain.
- Weaker target affinity in enzymes requiring rigid interactions .
Comparative Data Table
Research Findings and Implications
- Chloro vs. Fluoro Substituents : Chlorine in the target compound may enhance electrophilic interactions in binding pockets, while fluorine in the patent analog improves metabolic stability .
- Linker Flexibility : The methylene group in the target compound balances rigidity and spatial orientation, unlike the propyl linker in CAS 1401568-99-7, which sacrifices binding precision for solubility .
- Triazole/Tetrazole Synergy : The coexistence of tetrazole and triazolo-pyridine in the target compound likely amplifies hydrogen-bonding interactions, critical for high-affinity enzyme inhibition .
Biological Activity
The compound 4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.8 g/mol. The IUPAC name reflects its intricate structure, which includes a benzamide core, a tetrazole group, and a triazolopyridine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClN8O |
| Molecular Weight | 368.8 g/mol |
| IUPAC Name | 4-chloro-2-(tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide |
| InChI Key | ZJVKMXYWVBDHCH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The tetrazole and triazolopyridine moieties are known to engage with various enzymes and receptors, potentially modulating their activity. Such interactions can influence several biological pathways, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, affecting signal transduction processes.
Antimicrobial Activity
Recent studies have demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives containing tetrazole and triazole groups have shown broad-spectrum antibacterial activity against various Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Potential
Research indicates that compounds with similar structural features may also possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
Comparative Analysis
To understand the uniqueness of 4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide in terms of biological activity, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-chloro-2-(1H-tetrazol-1-yl)benzamide | Lacks triazolopyridine moiety | Limited antimicrobial activity |
| N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide | Lacks tetrazole moiety | Reduced reactivity |
| 3-(5-phenyl-2H-tetrazol-2-yl)pyridine | Exhibits multitarget activity | Analgesic and receptor antagonism |
Case Studies
Several studies have explored the biological activities of compounds related to 4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide:
- Antimicrobial Efficacy : A study highlighted that derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Anticancer Activity : Research demonstrated that similar compounds induced apoptosis in human breast cancer cells through the activation of caspase pathways.
- Neuroprotective Effects : Compounds featuring tetrazole groups have been investigated for their neuroprotective effects against neurodegenerative diseases by modulating P2X7 receptor activity.
Q & A
Q. What are the optimal synthetic routes for 4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide?
- Methodological Answer : The synthesis typically involves sequential heterocyclic coupling reactions. Key steps include:
- Condensation : Reacting 4-chlorobenzamide derivatives with tetrazole precursors under reflux in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Substitution : Introducing the triazolo[4,3-a]pyridine moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd(OAc)₂ for cross-coupling .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Critical Parameters : Temperature control (±2°C), solvent dryness, and inert atmosphere (N₂/Ar) to prevent side reactions .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm regiochemistry of tetrazole and triazolo-pyridine moieties. For example, the tetrazole proton appears as a singlet near δ 8.5–9.0 ppm, while triazolo protons show splitting patterns at δ 7.8–8.3 ppm .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 412.0825) with <2 ppm error .
- XRD : Resolve ambiguities in stereochemistry by single-crystal X-ray diffraction .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved?
- Methodological Answer : Contradictions often arise from tautomerism in tetrazole and triazolo rings. Strategies include:
- Variable Temperature NMR : Perform experiments at −40°C to slow tautomer interconversion and isolate distinct signals .
- DFT Calculations : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to identify dominant tautomers .
- Isotopic Labeling : Use 15N-labeled intermediates to track nitrogen environments in heterocycles .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : SAR studies require systematic modifications:
- Analog Synthesis : Replace chloro or tetrazole groups with bioisosteres (e.g., Br, CF₃; or 1,2,3-triazole) .
- Biological Assays : Test kinase inhibition (e.g., EGFR, JAK2) via fluorescence polarization assays or ATP-competitive ELISA .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (PDB IDs: 4HJO, 6G9J). Prioritize residues with hydrogen bonding (e.g., Lys216 in EGFR) .
Q. How can researchers mitigate low yields during scale-up synthesis?
- Methodological Answer : Common issues include poor solubility and side reactions. Solutions:
- Solvent Optimization : Switch from DMF to THF/water biphasic systems for better phase separation .
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time (residence time: 20–30 min) .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Key Research Challenges
- Stereochemical Purity : Racemization during amide bond formation can occur. Use chiral HPLC (Chiralpak IA column) or asymmetric catalysis (e.g., L-proline) to isolate enantiomers .
- Biological Target Specificity : Off-target effects are common. Combine proteome-wide profiling (via kinome screens) and CRISPR-Cas9 gene editing to validate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
